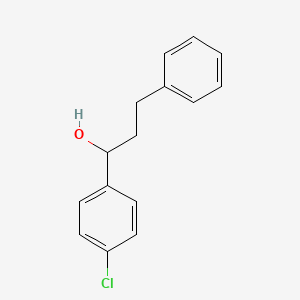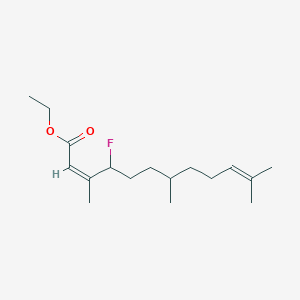
Morpholine, 4-(butoxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(butoxymethyl)-: is an organic compound that belongs to the morpholine family Morpholine itself is a heterocyclic amine with both amine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 1,2-amino alcohols: A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction.
From aziridines and epoxides: These compounds can be converted into morpholines through nucleophilic ring-opening reactions.
Industrial Production Methods: Industrial production often involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the morpholine ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl morpholines.
Scientific Research Applications
Chemistry: Morpholine derivatives are used as intermediates in the synthesis of various organic compounds .
Biology: They are employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: Morpholine-based compounds have shown potential as antibacterial agents, particularly against drug-resistant bacteria .
Industry: Morpholine derivatives are used as corrosion inhibitors, solvents, and emulsifying agents .
Mechanism of Action
The mechanism of action of morpholine derivatives often involves interaction with biological targets such as enzymes or cell membranes. For example, morpholine-modified ruthenium-based agents can destroy bacterial membranes and induce reactive oxygen species production, leading to antibacterial effects .
Comparison with Similar Compounds
Piperidine: Another six-membered heterocyclic amine, but without the ether oxygen.
Tetrahydrofuran: A five-membered ether without the amine group.
Oxazolidine: A five-membered ring with both nitrogen and oxygen atoms.
Uniqueness: Morpholine, 4-(butoxymethyl)-, stands out due to its unique combination of amine and ether functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
5625-84-3 |
|---|---|
Molecular Formula |
C9H19NO2 |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-(butoxymethyl)morpholine |
InChI |
InChI=1S/C9H19NO2/c1-2-3-6-12-9-10-4-7-11-8-5-10/h2-9H2,1H3 |
InChI Key |
APFXIUYBBXRHCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[2-oxo-2-(4-phenylphenyl)ethyl] pentanedioate](/img/structure/B14734872.png)
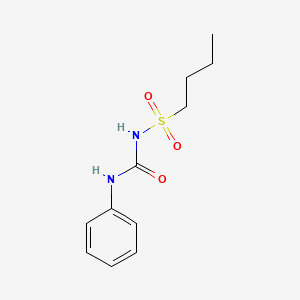
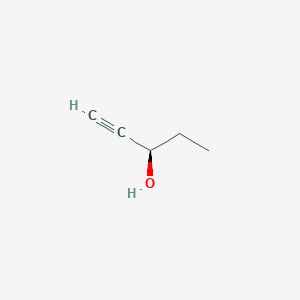
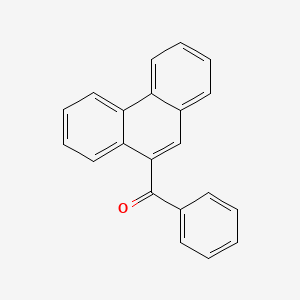

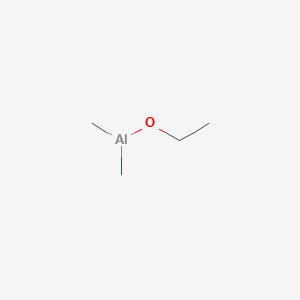
![11H-Indolizino[8,7-b]indole](/img/structure/B14734890.png)
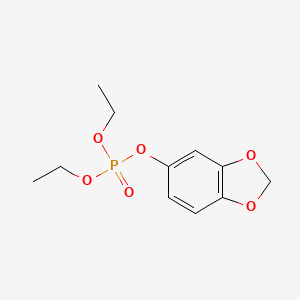


![6H-Furo[2,3-g][1]benzopyran-6-one](/img/structure/B14734926.png)
